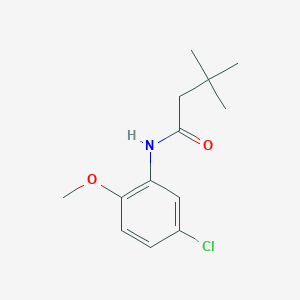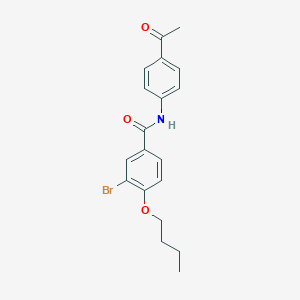
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide, also known as Clomipramine, is a tricyclic antidepressant drug that has been used to treat various mental disorders such as depression, obsessive-compulsive disorder, and panic disorder. Clomipramine is a potent inhibitor of the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a vital role in regulating mood, anxiety, and other physiological functions.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a vital role in regulating mood, anxiety, and other physiological functions. By inhibiting the reuptake of these neurotransmitters, this compound increases their levels in the brain, leading to improved mood and reduced anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced anxiety. This compound has also been shown to have anticholinergic effects, which can lead to dry mouth, blurred vision, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its therapeutic potential in treating various mental disorders. This compound's mechanism of action is well understood, which makes it a useful tool for studying the role of serotonin and norepinephrine in regulating mood and anxiety. However, one limitation is that this compound has several side effects, such as dry mouth, blurred vision, and constipation, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide. One direction is to investigate the potential of this compound for treating other mental disorders, such as post-traumatic stress disorder and social anxiety disorder. Another direction is to study the long-term effects of this compound on the brain and behavior, as well as its potential for abuse and addiction. Additionally, research could focus on developing new drugs that target the same neurotransmitter systems as this compound but with fewer side effects.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide can be synthesized through a multistep process that involves the condensation of 5-chloro-2-methoxybenzaldehyde with 3,3-dimethylbutyraldehyde, followed by reduction and cyclization reactions. The final product is obtained as a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has been extensively studied for its therapeutic potential in treating various mental disorders. It has been shown to be effective in reducing symptoms of depression and anxiety, as well as obsessive-compulsive disorder. This compound's mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine, which increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced anxiety.
Propiedades
Fórmula molecular |
C13H18ClNO2 |
|---|---|
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)8-12(16)15-10-7-9(14)5-6-11(10)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
Clave InChI |
OJJJXCDAZSBXAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)Cl)OC |
SMILES canónico |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B250497.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)


![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)
